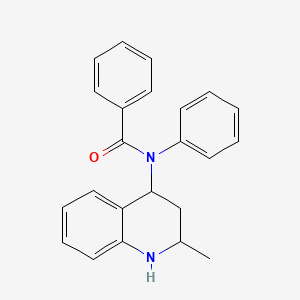
Benzamide, N-phenyl-N-(1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-phenyl-N-(1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a quinoline ring system. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-phenyl-N-(1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)- typically involves the reaction of N-phenylbenzamide with 2-methyl-1,2,3,4-tetrahydroquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-phenyl-N-(1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-phenyl-N-(1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-phenyl-N-(1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)- involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-phenyl-: This compound is similar in structure but lacks the quinoline ring system.
Benzamide, N-methyl-N-phenyl-: Another similar compound with a methyl group instead of the tetrahydroquinoline moiety.
Uniqueness
Benzamide, N-phenyl-N-(1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)- is unique due to the presence of the tetrahydroquinoline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and activities.
Properties
CAS No. |
1428139-89-2 |
|---|---|
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C23H22N2O/c1-17-16-22(20-14-8-9-15-21(20)24-17)25(19-12-6-3-7-13-19)23(26)18-10-4-2-5-11-18/h2-15,17,22,24H,16H2,1H3 |
InChI Key |
LCYCPCASWDKMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















